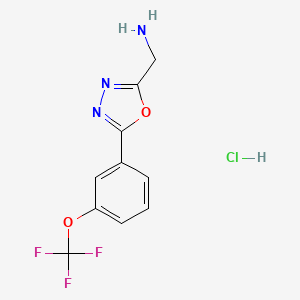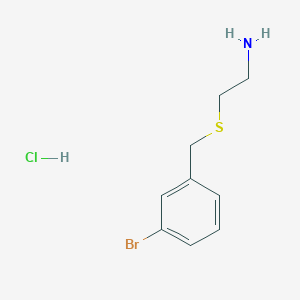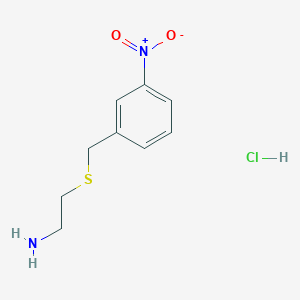![molecular formula C14H13N3O B6299212 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde CAS No. 2368871-25-2](/img/structure/B6299212.png)
1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is a complex organic compound belonging to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazoquinoline core fused with a dimethylamino group and a carbaldehyde functional group. The imidazo[1,5-a]quinoline moiety is known for its significant biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry .
作用机制
Target of Action
The primary targets of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde are NK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including cell signaling, neurotransmission, and regulation of mood and cognition.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is synthesized via an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions . The compound then binds to its targets, leading to changes in their activity and function .
Biochemical Pathways
The affected pathways involve the decarboxylation of α-amino acids and the cyclization of 2-methyl quinolines . These pathways lead to the synthesis of the compound, which then interacts with its targets. The downstream effects include changes in cell signaling and neurotransmission, potentially leading to alterations in mood and cognition .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets. For example, interaction with NK1 receptor ligands could influence cell signaling, while interaction with phosphodiesterase 10A could affect neurotransmission . The compound has also been associated with potential antimicrobial activity and antitumor effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under metal-free conditions suggests it may be sensitive to the presence of certain metals . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde typically involves a multi-step process. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazoquinoline product . The reaction conditions often include the use of iodine as a catalyst and mild heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography are employed to isolate the final product as a pure compound .
化学反应分析
Types of Reactions
1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]quinolines: These compounds share a similar core structure but differ in the position of the fused imidazole ring.
Imidazo[1,5-a]quinoxalines: These compounds have a quinoxaline core instead of a quinoline core.
Dimethylamino-substituted heterocycles: Compounds with similar dimethylamino substitutions but different core structures.
Uniqueness
1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
1-(dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-16(2)14-15-11(9-18)13-8-7-10-5-3-4-6-12(10)17(13)14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOYUXADTZQCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2N1C3=CC=CC=C3C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
